molecular formula C7H11ClN2O2 B11782424 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride

Cat. No.: B11782424
M. Wt: 190.63 g/mol
InChI Key: ARYYLSUXCALNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminopropyl group attached to a pyrrole ring, which is further substituted with a dione moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dioxopyrrolidine with 2-aminopropane under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial production methods often involve the use of immobilized whole-cell biocatalysts with transaminase activity. This biocatalytic approach offers an environmentally friendly and economically viable method for the synthesis of enantiopure compounds .

Chemical Reactions Analysis

1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.

    Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form imine derivatives.

Common reagents used in these reactions include hydrazine, acetic anhydride, and various aldehydes . The major products formed from these reactions include pyrrolo[3,4-c]pyrazoles and other substituted pyrrolin-2-ones .

Scientific Research Applications

1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group is believed to play a crucial role in its biological activity by interacting with neurotransmitter receptors and enzymes. The compound may also modulate the release of neurotransmitters, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

IUPAC Name

1-(2-aminopropyl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(8)4-9-6(10)2-3-7(9)11;/h2-3,5H,4,8H2,1H3;1H

InChI Key

ARYYLSUXCALNAP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C=CC1=O)N.Cl

Origin of Product

United States

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